molecular formula C8H17NO2 B2392332 n-Methoxy-n,3,3-trimethylbutanamide CAS No. 626238-28-6

n-Methoxy-n,3,3-trimethylbutanamide

Cat. No.: B2392332
CAS No.: 626238-28-6
M. Wt: 159.229
InChI Key: QKVOZKAFNVZNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methoxy-n,3,3-trimethylbutanamide: is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanamide, where the nitrogen atom is substituted with a methoxy group and the carbon chain is highly branched with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methoxy-n,3,3-trimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with methoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,3-dimethylbutanoyl chloride+methoxyamineThis compound+HCl\text{3,3-dimethylbutanoyl chloride} + \text{methoxyamine} \rightarrow \text{this compound} + \text{HCl} 3,3-dimethylbutanoyl chloride+methoxyamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: n-Methoxy-n,3,3-trimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

n-Methoxy-n,3,3-trimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methoxy-n,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The methoxy group and the branched carbon chain play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of intermediates and transition states.

Comparison with Similar Compounds

  • n-Methoxy-n-methylbutanamide
  • n-Methoxy-n-ethylbutanamide
  • n-Methoxy-n-propylbutanamide

Comparison: n-Methoxy-n,3,3-trimethylbutanamide is unique due to its highly branched structure, which imparts distinct chemical properties compared to its linear or less branched analogs. The presence of three methyl groups on the carbon chain enhances its steric hindrance and influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-methoxy-N,3,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVOZKAFNVZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.